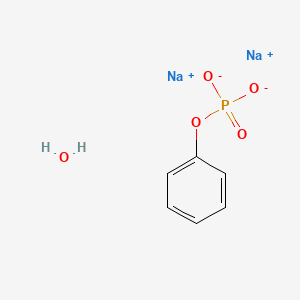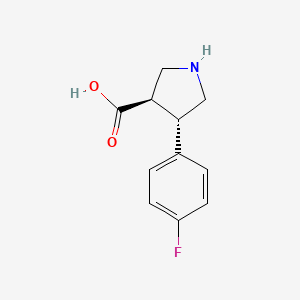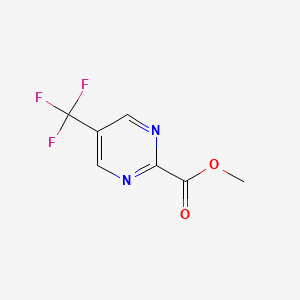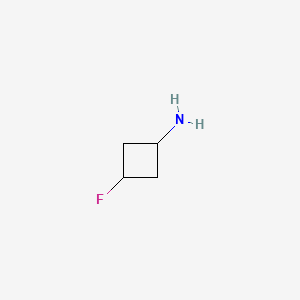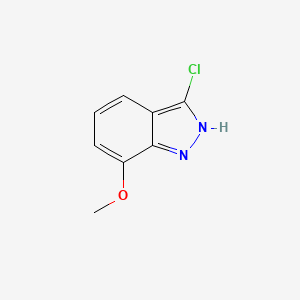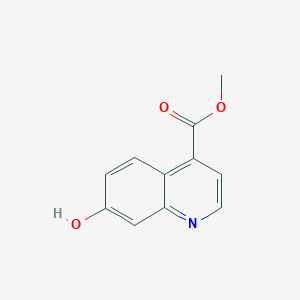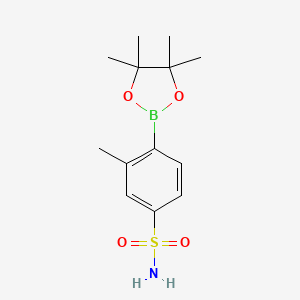![molecular formula C37H28N8 B6591035 Tetrakis[4-(1-imidazolyl)phenyl]methane CAS No. 1258859-29-8](/img/structure/B6591035.png)
Tetrakis[4-(1-imidazolyl)phenyl]methane
概要
説明
Tetrakis[4-(1-imidazolyl)phenyl]methane:
作用機序
Mode of Action
It is known that the compound contains imidazole rings, which are often involved in hydrogen bonding and π-π stacking interactions with biological targets .
Pharmacokinetics
The compound is a solid at room temperature and has good solubility in organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane’s action are currently unknown . Given the complexity of the molecule, it is likely that its effects are multifaceted and depend on the specific biological context.
Action Environment
The action, efficacy, and stability of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane may be influenced by various environmental factors . For instance, the compound’s solubility in different solvents could affect its distribution and availability in biological systems . Additionally, the compound should be handled with appropriate safety measures due to potential hazards .
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis[4-(1-imidazolyl)phenyl]methane can be synthesized through organic chemical reactions involving imidazolyl and methane-based compounds. The specific synthetic route typically involves the reaction of 4-(1-imidazolyl)phenyl derivatives with a central methane core under controlled conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. These include the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Tetrakis[4-(1-imidazolyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The imidazolyl groups can participate in substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Chemistry: Tetrakis[4-(1-imidazolyl)phenyl]methane is used as a building block in the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and as a ligand in biochemical assays .
Industry: In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability .
類似化合物との比較
- Tetrakis[4-(1H-imidazol-1-yl)phenyl]methane
- 1,1’,1’‘,1’‘’-(Methanetetrayltetra-4,1-phenylene)tetrakis[1H-imidazole]
- Tetra(4-imidazole-phenyl)methane
Uniqueness: Tetrakis[4-(1-imidazolyl)phenyl]methane is unique due to its specific arrangement of imidazolyl groups around a central methane core. This structure imparts distinct chemical and physical properties, making it particularly useful in the synthesis of metal-organic frameworks and porous organic polymers .
特性
IUPAC Name |
1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N8/c1-9-33(42-21-17-38-25-42)10-2-29(1)37(30-3-11-34(12-4-30)43-22-18-39-26-43,31-5-13-35(14-6-31)44-23-19-40-27-44)32-7-15-36(16-8-32)45-24-20-41-28-45/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDBEIJETNEJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)(C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
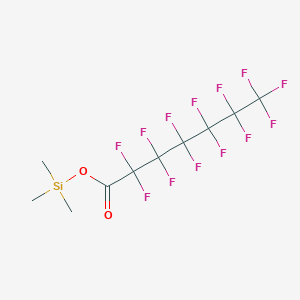
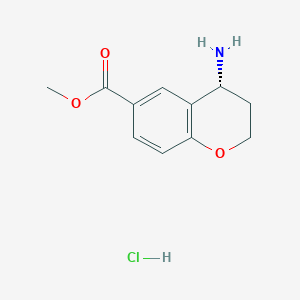

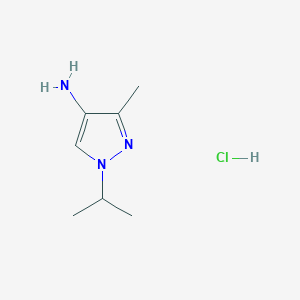
![(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B6591027.png)
